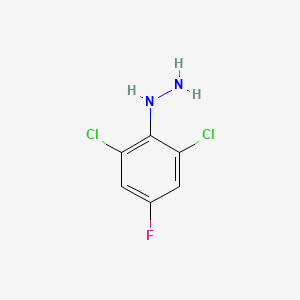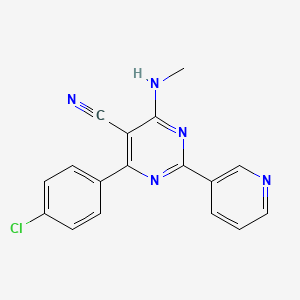![molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5](/img/structure/B2742520.png)
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .Scientific Research Applications
Medicinal Chemistry: Fragment-Based Drug Design
The pyridine moiety in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” serves as a crucial element in fragment-based drug design. It acts as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets. This compound can be used to create a diverse library of derivatives for high-throughput screening against various disease targets .
Synthetic Chemistry: Cyclopropane Synthesis
Cyclopropane rings are a common feature in many pharmaceuticals due to their unique chemical properties. The cyclopropyl group in this compound provides a synthetic handle for the construction of cyclopropane-containing molecules, which are often key structural elements in bioactive compounds .
Chemical Biology: Biomolecular Mimetics
In chemical biology, the compound’s structure can mimic certain biomolecules, aiding in the study of biological processes and the development of therapeutic agents. Its ability to form stable complexes with enzymes or receptors makes it valuable for understanding molecular interactions .
Kinase Inhibition: Hinge-Binding Motifs
Kinases are pivotal in signal transduction pathways, and their dysregulation is linked to diseases like cancer. The pyridine ring in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” can be utilized to develop kinase inhibitors, particularly as hinge-binding motifs that are critical for selective inhibition .
Antimicrobial Agents: Structural Optimization
The compound’s structural features allow for optimization as antimicrobial agents. By modifying the pyridine and cyclopropyl groups, researchers can enhance the compound’s efficacy against resistant strains of bacteria and other pathogens .
Neuropharmacology: AMPA Receptor Antagonists
In neuropharmacology, derivatives of this compound have been explored as non-competitive AMPA receptor antagonists. These are important in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases .
Safety and Hazards
The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUFXYRPXMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
acetic acid](/img/structure/B2742446.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)
![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)


![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)

